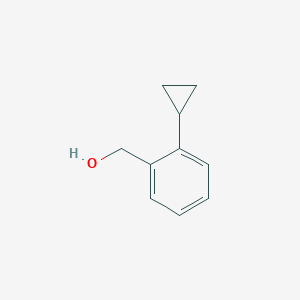

(2-Cyclopropylphenyl)methanol

Description

Properties

IUPAC Name |

(2-cyclopropylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c11-7-9-3-1-2-4-10(9)8-5-6-8/h1-4,8,11H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSNJUBFYCZZRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70553210 | |

| Record name | (2-Cyclopropylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118184-68-2 | |

| Record name | 2-Cyclopropylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118184-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Cyclopropylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: (2-Cyclopropylphenyl)methanol (CAS No. 118184-68-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Cyclopropylphenyl)methanol, with the CAS number 118184-68-2, is a benzyl alcohol derivative characterized by a cyclopropyl substituent at the ortho position of the phenyl ring. This structural motif is of significant interest in medicinal chemistry and drug discovery, as the incorporation of a cyclopropyl group can influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic data, and safety information for this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a concise reference for laboratory use.

| Property | Value |

| CAS Number | 118184-68-2 |

| Molecular Formula | C₁₀H₁₂O |

| Molecular Weight | 148.20 g/mol |

| IUPAC Name | This compound |

| SMILES | OCc1c(cccc1)C1CC1 |

| InChI Key | CWSNJUBFYCZZRO-UHFFFAOYSA-N |

| Storage | Sealed in dry, room temperature |

Synthesis

A common and effective method for the synthesis of this compound is the reduction of its corresponding aldehyde, 2-cyclopropylbenzaldehyde. This transformation can be readily achieved using standard reducing agents such as sodium borohydride.

Experimental Protocol: Reduction of 2-Cyclopropylbenzaldehyde with Sodium Borohydride

This protocol outlines a general procedure for the reduction of an aldehyde to a primary alcohol using sodium borohydride.

Materials:

-

2-Cyclopropylbenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (or Ethanol)

-

Deionized water

-

Dichloromethane (or other suitable organic solvent for extraction)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2-cyclopropylbenzaldehyde in methanol. The amount of solvent should be sufficient to fully dissolve the aldehyde.

-

Cooling: Cool the solution in an ice bath to 0-5 °C with continuous stirring.

-

Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in small portions. The molar ratio of NaBH₄ to the aldehyde is typically 1:1 to 1.5:1. The addition should be controlled to manage the exothermic reaction and any gas evolution.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water to decompose any excess sodium borohydride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (or another suitable organic solvent). Perform the extraction multiple times (e.g., 3 times) to ensure complete recovery of the product.

-

Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

-

Purification: If necessary, the crude product can be further purified by column chromatography on silica gel.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for the reduction of 2-cyclopropylbenzaldehyde.

Spectroscopic Data

While specific spectra for this compound are not widely published in publicly accessible databases, the expected spectral characteristics can be inferred from its structure and comparison with similar compounds. Commercial suppliers may provide compound-specific data upon request.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the methanol group, and the protons of the cyclopropyl ring. The aromatic protons will appear in the downfield region (typically δ 7.0-7.5 ppm). The benzylic methylene protons (-CH₂OH) would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm. The protons of the cyclopropyl group will be in the upfield region (typically δ 0.5-2.0 ppm), exhibiting complex splitting patterns due to geminal and vicinal coupling.[2]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the benzylic carbon, and the carbons of the cyclopropyl ring. The aromatic carbons will resonate in the δ 120-140 ppm range. The benzylic carbon (-CH₂OH) is expected around δ 60-65 ppm. The carbons of the cyclopropyl ring will appear in the upfield region, typically below δ 20 ppm.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

O-H Stretch: A broad and strong absorption in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹ for the cyclopropyl and methylene groups.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, this compound (MW: 148.20) would be expected to show a molecular ion peak (M⁺) at m/z 148. Common fragmentation patterns for benzyl alcohols include the loss of a hydrogen atom (M-1), a hydroxyl radical (M-17), or water (M-18). A significant peak would also be expected from the stable benzylic cation or related tropylium ion. The presence of the cyclopropyl group may lead to additional characteristic fragmentation pathways.[3][4]

Safety and Handling

This compound is classified as a hazardous substance. The following GHS hazard information has been reported:[5]

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a dry and cool place.

Applications in Research and Drug Development

While specific, widespread applications of this compound are not extensively documented in publicly available literature, its structural features make it a valuable building block in medicinal chemistry. The cyclopropyl group is often incorporated into drug candidates to:

-

Enhance Metabolic Stability: The strained ring can block sites of metabolism, increasing the half-life of a drug.

-

Modulate Lipophilicity: The cyclopropyl group can fine-tune the lipophilicity of a molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Improve Binding Affinity: The rigid nature of the cyclopropyl ring can lock a molecule into a specific conformation that is favorable for binding to a biological target.

This compound serves as a precursor for the synthesis of more complex molecules where the 2-cyclopropylbenzyl moiety is desired. Its utility lies in its potential for derivatization at the hydroxyl group to introduce various functional groups and build more elaborate structures for screening in drug discovery programs.[6][7]

Conclusion

This compound is a chemical compound with properties that make it an interesting building block for organic synthesis, particularly in the field of medicinal chemistry. This guide has provided a summary of its key characteristics, a plausible synthetic route with a detailed experimental outline, expected spectroscopic features, and essential safety information. As with any chemical, researchers should consult the most up-to-date safety data sheets and relevant literature before use.

Diagram of Logical Relationships for Compound Analysis:

Caption: Logical workflow for the synthesis and analysis of a chemical compound.

References

The Cyclopropyl Moiety: A Cornerstone of Modern Drug Discovery - Synthesis, Biological Evaluation, and Key Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclopropyl group, a small, strained three-membered carbocycle, has emerged as a privileged motif in modern medicinal chemistry. Its unique stereoelectronic properties offer a powerful tool for chemists to fine-tune the pharmacological profile of drug candidates. This guide provides a comprehensive overview of the synthesis of novel cyclopropyl compounds, presents quantitative data on their biological activities, details key experimental protocols, and visualizes relevant biological pathways and discovery workflows.

The Strategic Advantage of the Cyclopropyl Ring in Drug Design

The incorporation of a cyclopropyl group into a drug molecule can confer several advantageous properties:

-

Increased Potency: The rigid nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, enhancing its binding affinity to the target protein.

-

Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in aliphatic chains, making them less susceptible to metabolic degradation by cytochrome P450 enzymes.

-

Modulation of Physicochemical Properties: The cyclopropyl group can influence a molecule's lipophilicity, solubility, and pKa, thereby improving its pharmacokinetic profile.

-

Novelty and Patentability: The introduction of a cyclopropyl scaffold can lead to novel chemical entities with unique intellectual property rights.

Synthesis of Novel Cyclopropyl Compounds: Key Methodologies

Several synthetic strategies are employed for the construction of cyclopropyl rings. The choice of method often depends on the desired substitution pattern, stereochemistry, and the functional group tolerance of the starting materials.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a versatile and widely used method for the cyclopropanation of alkenes. It involves the use of a carbenoid species, typically generated from diiodomethane and a zinc-copper couple. A key advantage of this method is its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product.

Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction utilizes sulfur ylides to convert α,β-unsaturated ketones (enones) into cyclopropyl ketones. This reaction proceeds via a conjugate addition of the ylide to the enone, followed by an intramolecular ring closure.

Transition Metal-Catalyzed Cyclopropanation

Rhodium and copper complexes are highly effective catalysts for the cyclopropanation of olefins using diazo compounds as carbene precursors. These methods offer excellent control over stereoselectivity, particularly in asymmetric synthesis, allowing for the preparation of enantiomerically enriched cyclopropanes.

Quantitative Biological Data of Novel Cyclopropyl Compounds

The true value of a structural motif in drug discovery is demonstrated by the biological activity of the compounds that contain it. The following tables summarize quantitative data for several classes of recently developed bioactive cyclopropyl compounds.

Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors

The HCV NS3/4A protease is a key enzyme in the viral replication cycle, making it a prime target for antiviral therapy. The incorporation of a cyclopropyl group at the P1 or P2 position of peptidomimetic inhibitors has been shown to significantly enhance their potency.

| Compound | P1 Group | P2 Group | Ki (nM) | Reference |

| 1 | Cyclopropyl | tert-Butyl | 1.2 | [1] |

| 2 | Cyclopropyl | Cyclopentyl | 0.8 | [1] |

| 3 | Cyclopropyl | Cyclohexyl | 0.5 | [1] |

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitors

The p38 MAPK is a key signaling protein involved in inflammatory responses. Inhibitors of this kinase have therapeutic potential for a range of inflammatory diseases.

| Compound | R1 | R2 | IC50 (µM) | Reference |

| 4a | H | 4-Fluorophenyl | 0.051 | [2] |

| 4b | CH3 | 4-Fluorophenyl | 0.032 | [2] |

| 4c | Cl | 4-Fluorophenyl | 0.025 | [2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of cyclopropyl compounds, based on established literature procedures.

General Procedure for Simmons-Smith Cyclopropanation of an Allylic Alcohol

To a solution of the allylic alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under an argon atmosphere is added a solution of diethylzinc (1.0 M in hexanes, 2.2 mL, 2.2 mmol). The mixture is stirred at 0 °C for 20 minutes, and then a solution of diiodomethane (3.0 mmol) in anhydrous dichloromethane (5 mL) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired cyclopropylmethanol.[3]

General Procedure for Corey-Chaykovsky Cyclopropanation of an Enone

To a stirred suspension of trimethylsulfoxonium iodide (1.1 mmol) in anhydrous dimethyl sulfoxide (5 mL) at room temperature is added sodium hydride (60% dispersion in mineral oil, 1.1 mmol). The mixture is stirred at room temperature for 1 hour, or until the evolution of hydrogen gas ceases. A solution of the α,β-unsaturated ketone (1.0 mmol) in anhydrous tetrahydrofuran (5 mL) is then added dropwise. The reaction mixture is stirred at room temperature for an additional 2 hours. The reaction is then quenched by the addition of water (10 mL) and extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the corresponding cyclopropyl ketone.[4][5]

General Procedure for Rhodium-Catalyzed Cyclopropanation of an Olefin with Ethyl Diazoacetate

To a solution of the olefin (5.0 mmol) and rhodium(II) acetate dimer (0.025 mmol, 0.5 mol%) in anhydrous dichloromethane (10 mL) at room temperature is added a solution of ethyl diazoacetate (1.0 mmol) in anhydrous dichloromethane (5 mL) dropwise over a period of 1 hour using a syringe pump. The reaction mixture is stirred at room temperature for an additional 4 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired ethyl cyclopropanecarboxylate.[6]

In Vitro HCV NS3/4A Protease Inhibition Assay

The inhibitory activity of the synthesized compounds against the HCV NS3/4A protease is determined using a fluorescence resonance energy transfer (FRET) assay. The assay is performed in 96-well plates. The reaction mixture contains 50 mM Tris-HCl (pH 7.5), 10 mM DTT, 40% glycerol, and 0.1% n-octyl-β-D-glucopyranoside. The enzyme (5 nM) is pre-incubated with various concentrations of the inhibitor for 15 minutes at room temperature. The reaction is initiated by the addition of a fluorogenic substrate (100 nM). The increase in fluorescence is monitored continuously for 30 minutes at an excitation wavelength of 355 nm and an emission wavelength of 485 nm. The initial reaction rates are calculated, and the IC50 values are determined by fitting the data to the four-parameter logistic equation.

Visualization of Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows can provide a clear and concise understanding of complex biological processes and drug discovery cascades.

The TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial regulator of cell growth, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis. Small molecule inhibitors targeting the TGF-β type I receptor (TGFβRI) kinase are being actively pursued as therapeutic agents.

Caption: The TGF-β signaling pathway and the site of action for a cyclopropyl-containing inhibitor.

Experimental Workflow for the Discovery of Novel Bioactive Cyclopropyl Compounds

The discovery of novel drug candidates is a systematic process that begins with the screening of large compound libraries and progresses through stages of hit validation and lead optimization.

Caption: A typical workflow for the discovery and development of novel bioactive cyclopropyl compounds.

Conclusion

The cyclopropyl group continues to be a valuable asset in the medicinal chemist's toolbox. Its unique structural and electronic properties provide a means to address many of the challenges encountered in modern drug discovery. A thorough understanding of the synthetic methodologies for its introduction, coupled with a systematic approach to biological evaluation and lead optimization, will undoubtedly lead to the discovery of new and improved therapeutic agents containing this remarkable carbocycle.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of novel p38alpha MAP kinase inhibitors using fragment-based lead generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 5. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 6. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]

Physical and chemical properties of (2-Cyclopropylphenyl)methanol

An In-depth Technical Guide to the Physical and Chemical Properties of (2-Cyclopropylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a substituted benzyl alcohol, is a chemical intermediate of interest in synthetic organic chemistry and drug discovery. The incorporation of a cyclopropyl group adjacent to the phenyl ring introduces unique conformational constraints and metabolic properties, making it a valuable building block for novel molecular architectures. This document provides a comprehensive overview of the known physical and chemical properties of this compound, including computed data, expected spectroscopic characteristics, and a representative synthetic protocol. Due to the limited availability of experimentally determined data in public literature, this guide combines reported information with theoretically predicted values and standard methodological approaches to provide a practical resource for laboratory work.

Physicochemical Properties

Quantitative data for this compound is primarily based on computational models. These properties are essential for planning synthetic routes, purification procedures, and formulation development.

Table 1: General and Computed Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 118184-68-2 | [1] |

| Molecular Formula | C₁₀H₁₂O | [1] |

| Molecular Weight | 148.20 g/mol | [1] |

| Canonical SMILES | C1CC1C2=CC=CC=C2CO | [1] |

| Physical State | Liquid (Predicted) | - |

| Storage | Sealed in dry, room temperature | [1] |

Spectroscopic Data

Spectroscopic analysis is critical for structure elucidation and purity assessment. While specific spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its molecular structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the cyclopropyl, aromatic, methylene, and hydroxyl protons.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Cyclopropyl (CH₂) | ~0.6 - 1.1 | Multiplet | 4H |

| Cyclopropyl (CH) | ~1.9 - 2.4 | Multiplet | 1H |

| Hydroxyl (OH) | ~1.5 - 2.5 (variable) | Singlet (broad) | 1H |

| Methylene (CH₂) | ~4.7 | Singlet or Doublet | 2H |

| Aromatic (Ar-H) | ~7.1 - 7.4 | Multiplet | 4H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Cyclopropyl (CH₂) | ~5 - 15 |

| Cyclopropyl (CH) | ~15 - 25 |

| Methylene (CH₂OH) | ~60 - 65 |

| Aromatic (C) | ~125 - 145 |

Infrared (IR) Spectroscopy

The IR spectrum is primarily used to identify functional groups. The key absorption bands for an alcohol like this compound are the O-H and C-O stretching vibrations.[2]

Table 4: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity / Shape |

| O-H Stretch (Alcohol) | 3200 - 3500 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-O Stretch (Primary Alcohol) | 1000 - 1085 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 148. Common fragmentation patterns for benzyl alcohols include the loss of water ([M-18]⁺) and cleavage of the C-C bond adjacent to the oxygen.

Experimental Protocols

While a specific, published synthesis for this compound is not available in the search results, a standard and reliable method would be the reduction of the corresponding aldehyde, 2-cyclopropylbenzaldehyde. This approach is widely used for preparing benzyl alcohols.

Protocol: Synthesis of this compound via Aldehyde Reduction

This protocol describes a general procedure for the sodium borohydride reduction of 2-cyclopropylbenzaldehyde.

Reaction Scheme:

-

Starting Material: 2-Cyclopropylbenzaldehyde

-

Reagent: Sodium Borohydride (NaBH₄)

-

Solvent: Methanol (MeOH) or Ethanol (EtOH)

-

Product: this compound

Materials and Reagents:

-

2-Cyclopropylbenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (or Ethanol)

-

Deionized water

-

1M Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2-cyclopropylbenzaldehyde (1.0 eq) in methanol at room temperature.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low.[3]

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for one hour, then allow it to warm to room temperature and continue stirring for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of 1M HCl until the bubbling ceases and the pH is neutral to slightly acidic.

-

Extraction: Remove the methanol under reduced pressure. Extract the remaining aqueous layer with ethyl acetate (3x volumes).[3]

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[3]

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound.[3]

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound as described in the experimental protocol.

Caption: A flowchart of the synthesis of this compound.

Reactivity and Applications

This compound exhibits reactivity typical of a primary benzyl alcohol.

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (2-cyclopropylbenzaldehyde) using mild oxidizing agents like PCC, or to the carboxylic acid (2-cyclopropylbenzoic acid) with stronger agents like KMnO₄.

-

Esterification/Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids or acid chlorides, and etherification with alkyl halides under basic conditions.

-

Substitution: The hydroxyl group can be converted to a good leaving group (e.g., tosylate) and subsequently displaced by nucleophiles.

The presence of the cyclopropyl group can influence the electronic properties of the aromatic ring and provides a site for potential metabolic stability in drug candidates.[4] This makes the molecule a useful intermediate for creating diverse chemical libraries for high-throughput screening in drug development.

Safety Information

While specific GHS hazard statements for this compound are not detailed, related isomers like (4-cyclopropylphenyl)methanol are classified with the following hazards[5]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are strongly recommended when handling this compound.

References

Spectroscopic and Synthetic Profile of (2-Cyclopropylphenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for (2-Cyclopropylphenyl)methanol (CAS Number: 118184-68-2). Due to the limited availability of experimentally derived data in peer-reviewed literature, this document presents predicted spectroscopic data based on the analysis of analogous compounds and established principles of spectroscopic interpretation. Detailed, generalized experimental protocols for the synthesis and spectroscopic analysis of this compound are also provided to guide researchers in their laboratory work. This guide is intended to serve as a valuable resource for scientists engaged in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is a unique aromatic alcohol incorporating a sterically demanding cyclopropyl group at the ortho position to the hydroxymethyl substituent. This structural feature is of significant interest in medicinal chemistry and materials science, as the cyclopropyl group can influence the molecule's conformational rigidity, metabolic stability, and electronic properties. A thorough understanding of its spectroscopic signature is crucial for its unambiguous identification and characterization in a research and development setting. This guide aims to fill the current gap in readily available data for this specific isomer.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of structurally related compounds, including other substituted benzyl alcohols and cyclopropyl-containing aromatic systems.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 - 7.10 | m | 4H | Ar-H |

| ~4.70 | s | 2H | -CH ₂OH |

| ~2.10 | m | 1H | Ar-CH (CH₂)₂ |

| ~1.80 | br s | 1H | -OH |

| ~1.00 - 0.70 | m | 4H | -CH(C H₂)₂ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~142 | Ar-C (quaternary) |

| ~138 | Ar-C (quaternary) |

| ~129 | Ar-C H |

| ~128 | Ar-C H |

| ~127 | Ar-C H |

| ~126 | Ar-C H |

| ~64 | -C H₂OH |

| ~15 | Ar-C H(CH₂)₂ |

| ~10 | -CH(C H₂)₂ |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch |

| ~3080 - 3000 | Medium | C-H stretch (aromatic and cyclopropyl) |

| ~2920 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1600, 1480 | Medium to Weak | C=C stretch (aromatic) |

| ~1030 | Strong | C-O stretch |

| ~750 | Strong | C-H bend (ortho-disubstituted aromatic) |

Sample preparation: Thin film or KBr pellet.

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 148 | Moderate | [M]⁺ (Molecular Ion) |

| 131 | High | [M - OH]⁺ |

| 130 | Moderate | [M - H₂O]⁺ |

| 119 | High | [M - CH₂OH]⁺ |

| 105 | Moderate | [C₈H₉]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following sections provide detailed, albeit generalized, experimental protocols that can be adapted for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves a Suzuki-Miyaura coupling reaction to introduce the cyclopropyl group onto an ortho-substituted benzene ring, followed by the reduction of a carbonyl functionality.

Step 1: Suzuki-Miyaura Coupling of 2-Bromobenzaldehyde with Cyclopropylboronic Acid

-

To a solution of 2-bromobenzaldehyde (1.0 eq.) in a suitable solvent such as a 3:1 mixture of toluene and water, add cyclopropylboronic acid (1.5 eq.), potassium carbonate (3.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

-

De-gas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 2-cyclopropylbenzaldehyde by flash column chromatography on silica gel.

Step 2: Reduction of 2-Cyclopropylbenzaldehyde to this compound

-

Dissolve the purified 2-cyclopropylbenzaldehyde (1.0 eq.) in an appropriate solvent such as methanol or ethanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, carefully quench the reaction by the slow addition of distilled water at 0 °C.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

If necessary, purify the final product by flash column chromatography on silica gel.

Spectroscopic Analysis Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Process the data with a line broadening of 0.3 Hz.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled sequence should be used. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans compared to the ¹H NMR experiment to achieve adequate signal-to-noise.

3.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: If the sample is a liquid, a thin film can be prepared by placing a drop of the neat sample between two sodium chloride or potassium bromide plates. If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000 to 400 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and direct injection or a direct insertion probe.

-

Ionization and Analysis: Use electron ionization (EI) at 70 eV. Analyze the resulting fragments using a quadrupole or time-of-flight (TOF) mass analyzer.

Visualizations

The following diagrams illustrate the logical workflows for the synthesis and spectroscopic analysis of this compound.

Caption: Synthetic workflow for this compound.

Caption: Logical workflow for spectroscopic analysis.

IUPAC name and structure of (2-Cyclopropylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Cyclopropylphenyl)methanol, including its chemical identity, physicochemical properties, and a detailed experimental protocol for its synthesis.

Chemical Identity and Structure

This compound is an organic compound featuring a benzene ring substituted with a cyclopropyl group at the ortho position to a hydroxymethyl group.

Chemical Structure Visualization

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Weight | 148.20 g/mol [2][4] |

| Molecular Formula | C₁₀H₁₂O[2][4] |

| Physical State | Liquid (at room temperature) |

| Storage | Sealed in dry, room temperature[2] |

| InChI Key | CWSNJUBFYCZZRO-UHFFFAOYSA-N[4] |

Experimental Protocol: Synthesis of this compound

A plausible and common method for the synthesis of this compound is the reduction of the corresponding aldehyde, 2-cyclopropylbenzaldehyde. The following protocol details this synthetic route.

Step 1: Synthesis of 2-Cyclopropylbenzaldehyde (Precursor)

The synthesis of the precursor aldehyde can be achieved via a Grignard reaction between 2-bromobenzaldehyde and cyclopropylmagnesium bromide, followed by an acidic workup.

Step 2: Reduction of 2-Cyclopropylbenzaldehyde to this compound

This procedure outlines the reduction of the aldehyde to the desired alcohol using sodium borohydride.

Materials and Reagents:

-

2-Cyclopropylbenzaldehyde

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF)

-

Distilled water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Dissolve 2-cyclopropylbenzaldehyde (1.0 eq) in a 1:1 (v/v) mixture of tetrahydrofuran (THF) and methanol (MeOH) in a round-bottom flask at room temperature.

-

Reduction: Cool the solution to 0 °C using an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over a period of 15 minutes, ensuring the temperature remains low.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour. Subsequently, allow the mixture to warm to room temperature and continue stirring for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion of the reaction (as indicated by TLC), cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of distilled water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel to yield the final product.

Safety Information

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

This guide is intended for use by trained professionals in a laboratory setting. Always consult the relevant Safety Data Sheet (SDS) before handling any chemicals.

References

An In-depth Technical Guide on the Reactivity and Stability of Cyclopropyl-Containing Alcohols

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cyclopropyl-containing alcohols, particularly cyclopropylmethanol, are versatile intermediates in organic synthesis, valued for the unique chemical properties imparted by the strained three-membered ring. This guide provides a comprehensive overview of the delicate balance between their stability and high reactivity. The inherent ring strain of the cyclopropyl group is the primary driver for a variety of chemical transformations, most notably the characteristic ring-opening and rearrangement reactions that proceed via cyclopropylcarbinyl cations. Understanding the factors that govern these reaction pathways—such as substrate structure, electronic effects, and choice of catalyst—is critical for leveraging these building blocks in the synthesis of complex molecules for pharmaceuticals and agrochemicals. This document summarizes key quantitative data, details common experimental protocols, and provides visualizations of core mechanistic pathways to serve as a technical resource for professionals in drug development and chemical research.

Introduction

Cyclopropyl-containing alcohols are organic compounds featuring a hydroxyl group attached to a carbon atom that is part of, or directly bonded to, a cyclopropane ring. The simplest and most fundamental example is cyclopropylmethanol (also known as cyclopropyl carbinol). The cyclopropyl moiety is a prevalent structural motif in numerous natural products and pharmacologically active compounds, where it can influence metabolic stability, binding affinity, and overall molecular conformation.[1]

The chemistry of these alcohols is dominated by the high ring strain of the cyclopropane ring (approximately 27.5 kcal/mol). This strain energy provides a potent thermodynamic driving force for reactions involving ring cleavage. Consequently, cyclopropyl-containing alcohols can undergo a variety of unique and synthetically useful rearrangements, typically under acidic conditions, that are not observed in their acyclic or larger-ring counterparts. These transformations often proceed through the formation of a highly reactive cyclopropylcarbinyl cation, which exists in a rapid equilibrium with cyclobutyl and homoallyl cationic species. The ability to control the outcome of these rearrangements makes cyclopropyl alcohols powerful synthons for constructing diverse molecular architectures.

Stability and Handling

While prized for their reactivity, cyclopropyl-containing alcohols like cyclopropylmethanol are reasonably stable under standard conditions. Proper storage is crucial to maintain purity and prevent degradation.

Storage Recommendations:

-

Conditions: Store in a cool, dry, and well-ventilated area away from sources of ignition.[2]

-

Containers: Use tightly sealed containers, typically amber glass bottles or specialized drums.

-

Hazards: Cyclopropylmethanol is flammable (flash point ~35°C/95°F) and can be an irritant. Standard personal protective equipment (PPE), including safety glasses and chemical-resistant gloves, should be worn during handling.[2][3]

Under these recommended conditions, cyclopropylmethanol can be stored for extended periods without significant degradation.

Data Presentation: Physical and Chemical Properties

Quantitative data for the parent compound, cyclopropylmethanol, are summarized below for easy reference.

Table 1: Physical and Chemical Properties of Cyclopropylmethanol

| Property | Value | Reference(s) |

| CAS Number | 2516-33-8 | [3][4] |

| Molecular Formula | C₄H₈O | [1][3] |

| Molecular Weight | 72.11 g/mol | [2][4] |

| Appearance | Clear, colorless liquid | [1][3] |

| Density | 0.890 g/mL at 25 °C | [2][3] |

| Boiling Point | 123-124 °C (at 738 mmHg) | [3][5] |

| Melting Point | -60 °C | [3][5][6] |

| Flash Point | 35 °C (95 °F) | [3] |

| Refractive Index (n²⁰/D) | 1.431 | [3][5] |

| Water Solubility | Miscible | [3][5] |

| Vapor Pressure | 6 mmHg at 25 °C | [3][5] |

Core Reactivity: The Cyclopropylcarbinyl Cation Manifold

The most characteristic reactions of cyclopropyl-containing alcohols involve the formation of a carbocation on the carbon bearing the hydroxyl group. This is typically achieved through acid-catalyzed dehydration. The resulting cyclopropylcarbinyl cation is not a single, stable species but rather the entry point into a dynamic system of rearranging carbocations.

The cation can exist as a set of rapidly equilibrating isomers: the cyclopropylcarbinyl cation , the cyclobutyl cation , and the homoallylic cation . The final product distribution is dictated by the relative stabilities of these intermediates and the nature of the nucleophile present.

Caption: The Cyclopropylcarbinyl Cation Rearrangement Pathway.

Factors Influencing Reaction Outcomes

The regioselectivity of ring-opening and the product distribution are highly sensitive to electronic and steric factors.

-

Electronic Effects: Substituents on the cyclopropane ring or the carbinol carbon that can stabilize a positive charge will influence which of the cationic intermediates is favored. Electron-donating groups on the cyclopropane ring generally facilitate the rearrangement. Conversely, weakly stabilizing or electron-poor groups tend to favor direct ring-opening pathways.[5]

-

Catalyst Choice: The nature of the acid catalyst (Brønsted vs. Lewis acid) can dramatically alter the reaction course. Strong Brønsted acids often lead to a mixture of products, while specific Lewis acids can provide high selectivity for a single product. For instance, Bi(OTf)₃ has been used to catalyze the dehydrative, ring-opening cyclization of cyclopropyl carbinols to form α-alkylidene-γ-butyrolactones.[5]

-

Solvent and Temperature: The polarity of the solvent can influence the stability and lifetime of the cationic intermediates, thereby affecting the product ratios. Temperature can also be used to control selectivity in some systems.[7]

Caption: Logical Flow of Substituent Effects on Reactivity.

Quantitative Reaction Data

The following table summarizes yields and selectivities for representative transformations of cyclopropyl-containing alcohols, highlighting the synthetic utility of these reactions.

Table 2: Summary of Yields and Selectivities in Cyclopropyl Carbinol Reactions

| Reaction Type | Catalyst / Reagents | Substrate Type | Product Type | Yield (%) | Selectivity (dr or E/Z) | Reference |

| Dehydrative Ring-Opening | Bi(OTf)₃ | Aryl-substituted cyclopropyl carbinol | α-Alkylidene-γ-butyrolactone | 45-95% | 1.5:1 to >20:1 E/Z | [5] |

| Prins Cyclization | BiCl₃ / TMSCl | Terminal cyclopropylsilyl alcohol | Tetrasubstituted tetrahydropyran | 72-75% | >95:5 dr | [8] |

| Hydrogenation | Raney-Nickel / H₂ | Cyclopropanecarboxaldehyde | Cyclopropylmethanol | 89-90% | 97-98% | [9] |

| Asymmetric Rearrangement | Chiral Phosphoramide | meso-exo-cyclopropyl carbinol | Chiral homoallylic sulfide | up to 99% | up to 99% ee | [10] |

| Dehydrative Coupling | Brookhart Acid | Substituted cyclopropylcarbinol | Arylated/Allylated Cyclopropane | up to 99% | High regioselectivity | [7] |

Experimental Protocols

Detailed methodologies for key transformations are provided below. These protocols are representative of common procedures found in the literature.

Protocol 1: Synthesis of Cyclopropyl Alcohols via Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a powerful method for generating cyclopropanes from alkenes.[11][12][13] Tandem, one-pot procedures starting from α,β-unsaturated aldehydes can produce cyclopropyl alcohols with high stereoselectivity.[12][13]

Caption: Experimental Workflow for One-Pot Synthesis.

Methodology:

-

A chiral ligand (e.g., a derivative of diphenyl(2-pyridyl)methanol) is dissolved in a suitable anhydrous solvent (e.g., toluene) under an inert atmosphere (N₂ or Ar).

-

The solution is cooled (e.g., to 0 °C), and a solution of an organozinc reagent (e.g., diethylzinc, 1.0 M in hexanes) is added dropwise.

-

The mixture is stirred for approximately 30 minutes, after which the α,β-unsaturated aldehyde is added slowly. The reaction is monitored by TLC until the aldehyde is consumed.

-

The solution is cooled further (e.g., to 0 °C), and a solution of the zinc carbenoid precursor (e.g., diiodomethane in toluene) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred until the cyclopropanation is complete (as monitored by TLC or GC-MS).

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

The mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired cyclopropyl alcohol.

Protocol 2: Acid-Catalyzed Rearrangement to a Butyrolactone

This protocol is adapted from the Bi(OTf)₃-catalyzed synthesis of α-alkylidene-γ-butyrolactones.[5]

Methodology:

-

To a solution of the starting cyclopropyl carbinol (1.0 equiv) in an anhydrous chlorinated solvent (e.g., 1,2-dichloroethane) is added a Lewis acid catalyst (e.g., bismuth(III) trifluoromethanesulfonate, Bi(OTf)₃, 5-10 mol %).

-

The reaction mixture is stirred at a specified temperature (e.g., room temperature or heated to 60-80 °C) under an inert atmosphere.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

The layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

-

The combined organic extracts are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed in vacuo.

-

The resulting crude product is purified by silica gel column chromatography to yield the α-alkylidene-γ-butyrolactone.

Conclusion

Cyclopropyl-containing alcohols are synthetically powerful intermediates whose utility stems directly from the inherent strain of the cyclopropane ring. While stable enough for storage and handling, they readily undergo predictable and often highly selective rearrangements under the influence of acid catalysts. The formation of the cyclopropylcarbinyl cation opens a gateway to a diverse range of molecular scaffolds, including cyclobutanes and homoallylic systems. By carefully selecting substituents, catalysts, and reaction conditions, chemists can steer these transformations toward desired outcomes with high yields and stereoselectivity. The protocols and data presented in this guide offer a foundational understanding for researchers aiming to exploit the unique reactivity of these valuable building blocks in the fields of drug discovery and complex molecule synthesis.

References

- 1. CYCLOPROPYLMETHANOL CAS NO - 2516-33-8 Manufacturer in Ankleshwar [nigamfinechem.co.in]

- 2. lifechempharma.com [lifechempharma.com]

- 3. chembk.com [chembk.com]

- 4. nbinno.com [nbinno.com]

- 5. Cyclopropyl carbinol: properties, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]

- 6. cyclopropylmethanol [stenutz.eu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. DE19543087A1 - Process for the preparation of cyclopropylmethanol - Google Patents [patents.google.com]

- 10. Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Efficient approaches to the stereoselective synthesis of cyclopropyl alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

The Synthesis of Benzylic Cyclopropanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane motif is a highly valuable structural element in medicinal chemistry and drug development. Its inherent ring strain and unique electronic properties can impart favorable conformational rigidity, metabolic stability, and binding affinity to drug candidates. Benzylic cyclopropanes, in particular, serve as versatile intermediates and key structural components in a wide array of biologically active molecules. This technical guide provides a comprehensive literature review of the core synthetic methodologies for accessing these important compounds, with a focus on experimental protocols, quantitative data, and mechanistic understanding.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes, including styrenes, to form benzylic cyclopropanes. This reaction typically involves the use of a zinc carbenoid, generated in situ from diiodomethane and a zinc-copper couple. A popular modification, known as the Furukawa modification, utilizes diethylzinc, which can improve reactivity and reproducibility. The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.

Experimental Protocol: Simmons-Smith Reaction of Styrene

Materials:

-

Styrene

-

Diiodomethane (CH₂I₂)

-

Zinc-copper couple (Zn(Cu)) or Diethylzinc (Et₂Zn)

-

Anhydrous diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with zinc-copper couple (1.5 eq) and anhydrous diethyl ether.

-

A solution of diiodomethane (1.2 eq) in anhydrous diethyl ether is added dropwise to the stirred suspension.

-

The mixture is stirred at reflux for 1 hour to form the organozinc carbenoid (iodomethylzinc iodide).

-

The reaction mixture is cooled to room temperature, and a solution of styrene (1.0 eq) in anhydrous diethyl ether is added dropwise.

-

The reaction is stirred at reflux and monitored by TLC until the starting material is consumed.

-

Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The mixture is filtered through a pad of Celite®, and the filtrate is washed successively with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired phenylcyclopropane.

Transition Metal-Catalyzed Cyclopropanation

Transition metal catalysis offers a powerful and versatile platform for the synthesis of benzylic cyclopropanes, often with high levels of stereocontrol. These methods typically involve the reaction of a styrene with a diazo compound in the presence of a metal catalyst, which generates a metal carbene intermediate. Rhodium, copper, and palladium complexes are commonly employed catalysts. Asymmetric versions of these reactions, utilizing chiral ligands, are instrumental in accessing enantioenriched benzylic cyclopropanes.

Rhodium-Catalyzed Cyclopropanation

Rhodium(II) carboxylate complexes, such as dirhodium tetraacetate ([Rh₂(OAc)₄]), are highly effective catalysts for the cyclopropanation of styrenes with diazoacetates. The choice of chiral ligands on the rhodium center can induce high levels of enantioselectivity.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Cyclopropanation of Styrene

Materials:

-

Styrene

-

Ethyl diazoacetate (EDA)

-

Chiral dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄) (1 mol%)

-

Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

-

To a solution of styrene (5.0 eq) and the chiral rhodium(II) catalyst (1 mol%) in anhydrous dichloromethane at room temperature is added a solution of ethyl diazoacetate (1.0 eq) in anhydrous dichloromethane via syringe pump over a period of 4 hours.

-

The reaction mixture is stirred at room temperature for an additional 12 hours.

-

The solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to afford the chiral ethyl 2-phenylcyclopropane-1-carboxylate. The enantiomeric excess is determined by chiral HPLC analysis.

Copper-Catalyzed Cyclopropanation

Copper complexes, particularly those with chiral Schiff base or bis(oxazoline) (BOX) ligands, are also widely used for the asymmetric cyclopropanation of styrenes. These catalysts are often more economical than their rhodium counterparts.

Experimental Protocol: Copper-Catalyzed Asymmetric Cyclopropanation of Styrene

Materials:

-

Styrene

-

tert-Butyl diazoacetate

-

Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·C₆H₆) (1 mol%)

-

Chiral bis(oxazoline) ligand (e.g., 2,2'-isopropylidenebis(4S-phenyl-2-oxazoline)) (1.1 mol%)

-

Anhydrous chloroform (CHCl₃)

Procedure:

-

In a glovebox, a Schlenk flask is charged with CuOTf·C₆H₆ (1 mol%) and the chiral bis(oxazoline) ligand (1.1 mol%).

-

Anhydrous chloroform is added, and the mixture is stirred for 1 hour at room temperature.

-

Styrene (3.0 eq) is added to the catalyst solution.

-

A solution of tert-butyl diazoacetate (1.0 eq) in anhydrous chloroform is added dropwise over 2 hours at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 16 hours.

-

The reaction mixture is concentrated, and the residue is purified by column chromatography to yield the desired cyclopropane product.[1]

Kulinkovich Reaction for Cyclopropanol Synthesis

The Kulinkovich reaction provides an efficient route to 1-substituted cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[2][3] The resulting cyclopropanols can be valuable precursors to various benzylic cyclopropane derivatives. The reaction proceeds through a titanacyclopropane intermediate.[4][5]

Experimental Protocol: Kulinkovich Reaction of Methyl Benzoate

Materials:

-

Methyl benzoate

-

Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

-

Ethylmagnesium bromide (EtMgBr) in THF (1.0 M solution)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

To a solution of methyl benzoate (1.0 eq) in anhydrous THF at room temperature is added titanium(IV) isopropoxide (1.2 eq).

-

The solution is cooled to 0 °C, and ethylmagnesium bromide solution (3.0 eq) is added dropwise.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is carefully quenched at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

The resulting mixture is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography to give 1-phenylcyclopropanol.[4]

Visible Light-Induced Cyclopropanation

Photocatalysis has emerged as a powerful and sustainable strategy for organic synthesis. The use of visible light to initiate cyclopropanation reactions offers a mild and often metal-free alternative to traditional methods. These reactions can proceed through various mechanisms, including those involving radical intermediates.

Experimental Protocol: Iodine-Mediated Visible Light-Induced Cyclopropanation of Styrene

Materials:

-

Styrene

-

Diethyl malonate

-

Iodine (I₂)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Compact fluorescent lamp (CFL)

Procedure:

-

A mixture of styrene (1.0 eq), diethyl malonate (1.5 eq), iodine (20 mol%), and potassium carbonate (2.0 eq) in acetonitrile is placed in a sealed tube.

-

The mixture is irradiated with a compact fluorescent lamp at room temperature for 24 hours.

-

The reaction is quenched with aqueous sodium thiosulfate solution.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The product is purified by column chromatography.[2]

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of benzylic cyclopropanes using the discussed methodologies.

Table 1: Simmons-Smith and Related Cyclopropanations of Styrene

| Reagent System | Solvent | Yield (%) | Reference |

| CH₂I₂ / Zn-Cu | Et₂O | 65-75 | General textbook knowledge |

| CH₂I₂ / Et₂Zn | CH₂Cl₂ | 80-95 | Furukawa Modification |

Table 2: Transition Metal-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate

| Catalyst (mol%) | Ligand | Solvent | Yield (%) | dr (trans:cis) | ee (trans) (%) | Reference |

| [Rh₂(OAc)₄] (1) | - | CH₂Cl₂ | 85-95 | 75:25 | - | [6] |

| Rh₂(S-DOSP)₄ (1) | DOSP | CH₂Cl₂ | 92 | >98:2 | 98 | [7] |

| CuOTf (1) | (S)-BOX | CHCl₃ | 88 | 92:8 | 94 | [1] |

| Pd(OAc)₂ (2) | P(o-tol)₃ | Toluene | 78 | >95:5 | - | [8] |

| [Co(TPP)] | - | Benzene | 75 | 85:15 | - | [9] |

Table 3: Kulinkovich Reaction of Benzoate Esters

| Ester | Grignard Reagent | Catalyst | Yield (%) | Reference |

| Methyl Benzoate | EtMgBr | Ti(OⁱPr)₄ | 85-95 | [4] |

| Ethyl Benzoate | n-PrMgCl | ClTi(OⁱPr)₃ | 80 | [4] |

Table 4: Visible Light-Induced Cyclopropanation of Styrene with Diethyl Malonate

| Photocatalyst | Additive | Solvent | Yield (%) | Reference |

| None | I₂ / K₂CO₃ | CH₃CN | 72 | [2] |

| [Ir(ppy)₃] | - | CH₃CN | 85 | General knowledge from photocatalysis |

Reaction Mechanisms and Workflows

Simmons-Smith Reaction Mechanism

The Simmons-Smith reaction proceeds through a concerted mechanism involving a "butterfly" transition state, where the methylene group is transferred from the zinc carbenoid to the alkene.

Simmons-Smith reaction mechanism.

Catalytic Cycle of Rhodium-Catalyzed Cyclopropanation

The catalytic cycle begins with the reaction of the rhodium(II) catalyst with the diazo compound to form a rhodium carbene intermediate, which then undergoes cyclopropanation with the styrene.

Rhodium-catalyzed cyclopropanation cycle.

Kulinkovich Reaction Mechanism

The Kulinkovich reaction involves the formation of a titanacyclopropane intermediate from a Grignard reagent and a titanium alkoxide. This intermediate then reacts with an ester to form the cyclopropanol product.

Kulinkovich reaction mechanism.

General Experimental and Purification Workflow

A typical experimental workflow for the synthesis and purification of benzylic cyclopropanes involves reaction setup, workup, and chromatographic purification.

General experimental and purification workflow.

This guide provides a foundational overview of key synthetic strategies for accessing benzylic cyclopropanes. For more detailed information on specific substrates, catalysts, and reaction conditions, the reader is encouraged to consult the cited primary literature. The continued development of novel and efficient methods for the synthesis of these important structural motifs will undoubtedly fuel future advances in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Intermolecular Cyclopropanation of Styrenes Using Iodine and Visible Light via Carbon-Iodine Bond Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]

- 7. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cobalt carbaporphyrin-catalyzed cyclopropanation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Molecular weight and formula of (2-Cyclopropylphenyl)methanol

An In-depth Technical Guide to (2-Cyclopropylphenyl)methanol

This technical guide provides comprehensive information on the chemical properties, synthesis, and analysis of this compound, targeted towards researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is an aromatic alcohol characterized by a cyclopropyl group attached to the phenyl ring at the ortho position relative to the methanol group. Its physicochemical properties are summarized below.

Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O | [1][2][3] |

| Molecular Weight | 148.20 g/mol | [1][4] |

| CAS Number | 118184-68-2 | [1] |

Synthesis and Purification Workflow

The following diagrams illustrate a typical workflow for the synthesis and subsequent purification of this compound.

References

Health and safety information for (2-Cyclopropylphenyl)methanol

An In-depth Technical Guide on the Health and Safety of (2-Cyclopropylphenyl)methanol

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information herein is a consolidation of publicly available data and is for informational purposes only. This guide is not a substitute for a formal risk assessment. Always consult the official Safety Data Sheet (SDS) and other relevant safety literature before handling this compound. The biological and toxicological properties of this specific compound have not been extensively studied; therefore, much of the information is inferred from structurally similar compounds.

Introduction

This compound is an organic compound featuring a phenyl ring substituted with a cyclopropyl group at the ortho position relative to a hydroxymethyl group. This combination of an aromatic ring, a strained cyclopropyl moiety, and a primary alcohol functional group makes it a molecule of interest for synthetic and medicinal chemistry. This guide provides a detailed overview of its health and safety information, physicochemical properties, a generalized synthetic protocol, and an inferred toxicological and biological profile.

Physicochemical Properties

The following table summarizes key physicochemical data for this compound and its isomers. Note that some values are predicted and should be verified experimentally.

| Property | This compound | (4-Cyclopropylphenyl)methanol | (2-Phenylcyclopropyl)methanol |

| Molecular Formula | C₁₀H₁₂O | C₁₀H₁₂O | C₁₀H₁₂O |

| Molecular Weight | 148.20 g/mol | 148.20 g/mol | 148.20 g/mol |

| CAS Number | Not available | 454678-87-6 | 61826-40-2 |

| Appearance | Solid (predicted) | Not available | Solid[1] |

| Boiling Point | Not available | Not available | Not available |

| Melting Point | Not available | Not available | Not available |

| Density | Not available | Not available | Not available |

| Solubility | Not available | Not available | Not available |

| LogP (Predicted) | Not available | 2.1 | 1.9 |

Health and Safety Information

The health and safety data presented here are largely based on information available for the isomer (2-Phenylcyclopropyl)methanol and should be considered as a guideline for handling this compound.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage | 1 | H318: Causes serious eye damage |

| Specific target organ toxicity – single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |

| Hazardous to the aquatic environment, acute hazard | 3 | H402: Harmful to aquatic life |

| Hazardous to the aquatic environment, long-term hazard | 3 | H412: Harmful to aquatic life with long lasting effects |

Precautionary Statements

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P273 | Avoid release to the environment. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep at rest in a position comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P310 | Immediately call a POISON CENTER or doctor. | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |

| P362 | Take off contaminated clothing and wash before reuse. | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

First Aid Measures

-

General Advice: Immediately remove contaminated clothing. Consult a physician and provide the safety data sheet.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Handling and Storage

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment. Avoid contact with skin, eyes, and clothing. Avoid dust formation.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials.

Experimental Protocol: Synthesis of this compound

Materials and Reagents

-

2-Cyclopropylbenzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Distilled water

-

10% Sulfuric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Experimental Procedure

-

Reaction Setup: A dry, nitrogen-purged round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. A suspension of lithium aluminum hydride in anhydrous THF is prepared in the flask and cooled in an ice bath.

-

Addition of Substrate: 2-Cyclopropylbenzoic acid is dissolved in anhydrous THF and added dropwise to the stirred LiAlH₄ suspension via the addition funnel. The rate of addition should be controlled to maintain a gentle reaction.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is cooled in an ice bath, and the excess LiAlH₄ is carefully quenched by the slow, sequential addition of distilled water, followed by a 15% sodium hydroxide solution, and then more distilled water.

-

Work-up: The resulting precipitate is filtered off and washed with THF or diethyl ether. The filtrate is collected.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine.

-

Drying and Concentration: The organic solution is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Potential Biological Activities and Toxicology (Inferred)

There is a lack of direct experimental data on the biological and toxicological profile of this compound. The following is an inference based on the properties of structurally related compounds.

Metabolism

The cyclopropyl group in xenobiotics can be a site of metabolic activity. Cytochrome P450 enzymes may catalyze the oxidation of the cyclopropyl ring, potentially leading to ring-opening and the formation of reactive metabolites.[2] However, in some molecular contexts, the cyclopropyl group is resistant to metabolism and can be used to block undesirable metabolic pathways.[2] The primary alcohol will likely undergo oxidation to the corresponding aldehyde and carboxylic acid.

Toxicology

Based on the GHS classification of its isomer, this compound is expected to be an irritant to the skin, eyes, and respiratory system.[1] The potential for the formation of reactive metabolites from the cyclopropyl ring suggests that further toxicological assessment is warranted.

Biological Activity

Phenylpropanoids and benzyl alcohols are classes of compounds that have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific biological activities of this compound have not been reported and would require dedicated screening and mechanistic studies.

Visualizations

Potential Metabolic Pathway

Caption: A potential metabolic pathway for this compound.

Generalized Synthetic Workflow

Caption: Generalized workflow for the synthesis of this compound.

References

A Technical Guide to (2-Cyclopropylphenyl)methanol: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Cyclopropylphenyl)methanol, a key building block in medicinal chemistry. The document details its chemical identity, physicochemical properties, and a representative synthetic protocol. Furthermore, it explores the significance of the cyclopropylphenyl motif in drug design, highlighting its role in the development of novel therapeutics, particularly for central nervous system disorders.

Chemical Identity and Nomenclature